![molecular formula C16H24N4O2 B2818664 (4-Methylpiperazin-1-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone CAS No. 1904093-94-2](/img/structure/B2818664.png)
(4-Methylpiperazin-1-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone
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Overview
Description
This compound belongs to the class of organic compounds known as phenylpiperazines . These are compounds containing a phenylpiperazine skeleton, which consists of a piperazine bound to a phenyl group .
Molecular Structure Analysis
The molecular structure of similar compounds has been solved using various methods . For example, the crystal structure of a similar compound was solved by direct method using SIR92 program .
Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For example, 4-(4-Methylpiperazin-1-yl)aniline has a molecular weight of 191.28, a boiling point of 89-94°C, and is solid at room temperature .
Scientific Research Applications
- Background : In a study by Batista et al., a new piperazine derivative called LQFM182 demonstrated anti-inflammatory effects .
- Application : The lead piperazines suppress and eliminate experimental tumors in small-animal models .
- Application : Synthesis of N-(3-(4-[11C]methylpiperazin-1-yl)-1-(5-methylpyridin-2-yl)pyrazol-4-yl)benzamide for molecular imaging studies .
Anti-Inflammatory Properties
Antiproliferative Activity
Molecular Imaging
Medicinal Chemistry
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activity of tyrosine kinases . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play a pivotal role in cellular functions such as growth, differentiation, metabolism, and apoptosis .
Mode of Action
It’s worth noting that similar compounds, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of the tyrosine kinases, thereby disrupting the signal transduction cascades they regulate .
Biochemical Pathways
These could include pathways involved in cell growth, differentiation, and apoptosis .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to disruption of cellular functions such as growth, differentiation, metabolism, and apoptosis .
properties
IUPAC Name |
(4-methylpiperazin-1-yl)-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N4O2/c1-13-4-3-5-15(17-13)22-14-6-7-20(12-14)16(21)19-10-8-18(2)9-11-19/h3-5,14H,6-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYNOKQDBWOJAOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)N3CCN(CC3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperazin-1-yl)(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)methanone |
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